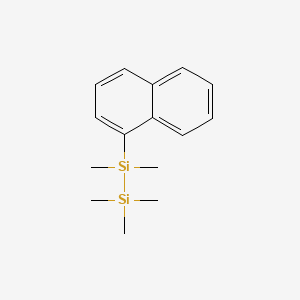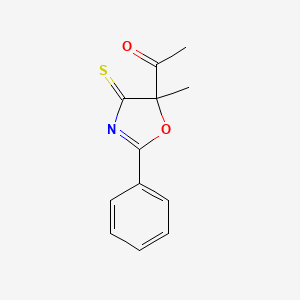
1-Butyl-1-methyl-2-propylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1-methyl-2-propylcyclopropane is an organic compound with the molecular formula C11H22 It is a cyclopropane derivative, characterized by a three-membered carbon ring with butyl, methyl, and propyl substituents
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methyl-2-propylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that subsequently reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves similar carbene or carbenoid chemistry, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure the stability of the highly strained cyclopropane ring.
化学反応の分析
Types of Reactions: 1-Butyl-1-methyl-2-propylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, making it more reactive for further chemical transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
科学的研究の応用
1-Butyl-1-methyl-2-propylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific structural features.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-Butyl-1-methyl-2-propylcyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes.
類似化合物との比較
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
Cyclopropane, 1-methyl-2-propyl-, trans-: A stereoisomer with different spatial arrangement of substituents.
Uniqueness: 1-Butyl-1-methyl-2-propylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of butyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in cyclopropane derivatives.
特性
CAS番号 |
41977-34-8 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
1-butyl-1-methyl-2-propylcyclopropane |
InChI |
InChI=1S/C11H22/c1-4-6-8-11(3)9-10(11)7-5-2/h10H,4-9H2,1-3H3 |
InChIキー |
ACUGRDGEWGHXLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC1CCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


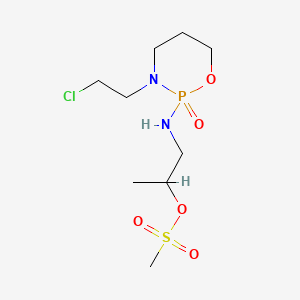
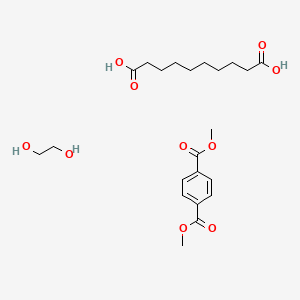
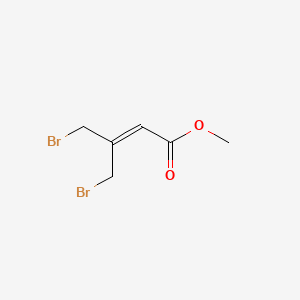
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
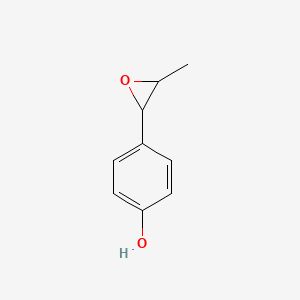


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
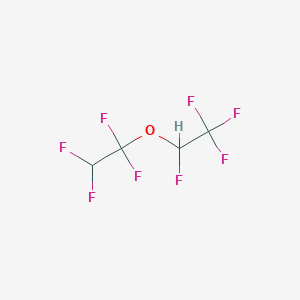

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
